2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
“2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperidine ring, an isonicotinoyl group, and a phenylacetamide moiety with an isopropylthio substituent. Compounds of this nature are often explored for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the isonicotinoyl group can be introduced through an acylation reaction using isonicotinic acid or its derivatives.
Introduction of the Phenylacetamide Moiety: The phenylacetamide group can be attached via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable phenylacetamide precursor.
Addition of the Isopropylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound might exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Similar compounds have shown promise in treating conditions such as inflammation, cancer, and neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials, agrochemicals, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzoylpiperidin-4-yl)methyl)-2-(4-(methylthio)phenyl)acetamide
- N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(4-(ethylthio)phenyl)acetamide
Uniqueness
The uniqueness of “2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The isopropylthio group, in particular, might confer distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-17(2)29-21-5-3-18(4-6-21)15-22(27)25-16-19-9-13-26(14-10-19)23(28)20-7-11-24-12-8-20/h3-8,11-12,17,19H,9-10,13-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKPTHYOUTORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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